molecular formula C4H9NO2 B031348 tert-Butyl nitrite CAS No. 540-80-7

tert-Butyl nitrite

Cat. No. B031348
CAS RN: 540-80-7
M. Wt: 103.12 g/mol
InChI Key: IOGXOCVLYRDXLW-UHFFFAOYSA-N
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Description

Tert-Butyl nitrite (TBN) is a versatile compound in organic chemistry, serving as an oxidant and a N1 synthon in various multicomponent reactions. Its utility spans across the synthesis of complex organic frameworks, showcasing its role in facilitating C-N bond formations and engaging in radical transformations without the need for metal catalysis.

Synthesis Analysis

TBN serves as a pivotal reagent in the synthesis of complex organic molecules. It acts as an oxidant and a N1 synthon in the formation of imidazoquinolines and isoquinolines through sequential C-N bond formations, illustrating its capacity to engage in multicomponent reactions efficiently (Sau et al., 2018).

Molecular Structure Analysis

The molecular structure of TBN facilitates its dual role in organic synthesis. Its ability to release nitrogen oxides supports various organic transformations, including nitrosation, oxidation, and nitration. These reactions are critical in constructing complex molecular architectures with precision.

Chemical Reactions and Properties

TBN is instrumental in promoting oxidative intermolecular reactions, such as the sulfonamination of alkynes, which leads to the synthesis of substituted sulfonyl pyrroles without metal catalysis. This exemplifies TBN's role in facilitating novel chemical reactions under environmentally benign conditions (Qi et al., 2018).

Physical Properties Analysis

The physical properties of TBN, such as its boiling point and solubility, are crucial for its application in organic synthesis. These properties determine the conditions under which TBN can be used as a reagent in various chemical reactions, influencing the outcome and efficiency of these processes.

Chemical Properties Analysis

TBN's chemical properties, including its reactivity with different functional groups and its role as an oxidant, make it a valuable tool in organic synthesis. Its ability to initiate radical reactions and participate in nitration and oxidation processes highlights its versatility and utility in creating a wide range of organic compounds.

For more in-depth information and further exploration of TBN's applications in organic synthesis, refer to the following sources:

Scientific Research Applications

  • Chemoselective Nitrating Agent : It acts as a safe and chemoselective nitrating agent for the synthesis of mononitro derivatives of phenolic substrates, facilitating the synthesis of fluorogenic substrates for protease characterization (Koley, Colón, & Savinov, 2009).

  • Activation of Molecular Oxygen : Tert-Butyl nitrite is used as an efficient NO equivalent for activating molecular oxygen, enabling high-volume aerobic alcohol oxidation without transition metals (Xie et al., 2007).

  • Oxidative Intermolecular Sulfonamination : It promotes oxidative intermolecular sulfonamination of alkynes, yielding substituted sulfonyl pyrroles without the need for metal catalysis (Qi et al., 2018).

  • Synthesis from Amides : Tert-butyl nitrite is utilized for the controlled synthesis of N-nitrosoamide, carboxylic acids, benzocoumarin, and isocoumarin from amides (Yedage & Bhanage, 2017).

  • N-Nitrosamines Synthesis : It efficiently synthesizes N-nitrosamines under solvent-free conditions with broad substrate scope and excellent yields (Chaudhary et al., 2016).

  • Chemoselective Nitration of Aromatic Sulfonamides : Tert-butyl nitrite is effective in converting aromatic sulfonamides into mono-nitro derivatives even in the presence of other sensitive functionalities (Kilpatrick, Heller, & Arns, 2013).

Safety And Hazards

Tert-Butyl nitrite is highly flammable and harmful if swallowed or inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Due to its unique structural features, tert-Butyl nitrite shows differential reactivity under different reaction conditions . These diverse reactivities have resulted in the construction of a diverse array of complex N-containing molecules . The primary objective of the present review is to bring the latest findings of TBN in terms of its applications in reactions into the limelight .

properties

IUPAC Name

tert-butyl nitrite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H9NO2/c1-4(2,3)7-5-6/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGXOCVLYRDXLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)ON=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10202316
Record name tert-Butyl nitrite
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Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Yellow liquid with an agreeable odor; [Merck Index] Sweet odor; [Alfa Aesar MSDS]
Record name tert-Butyl nitrite
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Product Name

tert-Butyl nitrite

CAS RN

540-80-7
Record name tert-Butyl nitrite
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Record name tert-Butyl nitrite
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Record name tert-Butyl nitrite
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Record name tert-butyl nitrite
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Record name TERT-BUTYL NITRITE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,340
Citations
NG Khaligh - Mini-reviews in Organic Chemistry, 2020 - ingentaconnect.com
… Abstract: This mini-review will present the recent applications of Tert-Butyl Nitrite (TBN) in organic synthesis. Due to its unique structural feature and wide application, TBN holds a …
Number of citations: 20 www.ingentaconnect.com
SZ Song, Y Dong, GP Ge, Q Li, WT Wei - Synthesis, 2020 - thieme-connect.com
Nitro compounds serve as valuable intermediates for pharmaceuticals, agrochemicals, dyes, and polymers. In recent years, radical nitration using tert-butyl nitrite (t-BuONO) has …
Number of citations: 25 www.thieme-connect.com
A Dahiya, AK Sahoo, T Alam… - Chemistry–An Asian …, 2019 - Wiley Online Library
… In 2018, Yan and co-workers reported a tert-butyl nitrite promoted the synthesis of substituted sulfonyl pyrroles via a metal-free oxidative intermolecular cyclization of aminoalkynes and …
Number of citations: 79 onlinelibrary.wiley.com
P Li, X Jia - Synthesis, 2018 - thieme-connect.com
tert-Butyl nitrite (TBN) is an important metal-free reagent that is widely applied in various organic transformations. Besides its traditional applications in nitrosation and diazotization, its …
Number of citations: 69 www.thieme-connect.com
K Monir, M Ghosh, S Jana, P Mondal… - Organic & …, 2015 - pubs.rsc.org
A simple and practical method has been developed for the regioselective nitrosylation of imidazopyridines via C(sp2)–H bond functionalization using tert-butyl nitrite under mild reaction …
Number of citations: 56 pubs.rsc.org
N Ghaffari Khaligh - Current Organic Chemistry, 2018 - ingentaconnect.com
… Abstract: This mini-review will describe the recent applications of tert–butyl nitrite (TBN) in organic synthesis. Due to its unique structural feature and wide application, TBN holds a …
Number of citations: 13 www.ingentaconnect.com
XH Yang, XH Ouyang, WT Wei… - Advanced Synthesis & …, 2015 - Wiley Online Library
… This method involves the oxidative difunctionalization of alkynes initiated by a radical attack pathway using t‐BuONO (tert‐butyl nitrite) combined with water as the nitro source and …
Number of citations: 113 onlinelibrary.wiley.com
D Koley, OC Colón, SN Savinov - Organic letters, 2009 - ACS Publications
… tert-Butyl nitrite was identified as a safe and chemoselective nitrating agent that provides … We disclose in this paper a novel nitration procedure using tert-butyl nitrite, a reagent that …
Number of citations: 132 pubs.acs.org
SL Yedage, BM Bhanage - The Journal of Organic Chemistry, 2017 - ACS Publications
… This work reports tert-butyl nitrite (TBN) as a multitask reagent for (1) the controlled synthesis of N-nitrosoamide from N-alkyl amides, (2) hydrolysis of N-methoxyamides to carboxylic …
Number of citations: 48 pubs.acs.org
RP McLaughlin, WA Donald, D Jitjai, Y Zhang - Spectrochimica Acta Part A …, 2007 - Elsevier
… Raman and infrared spectra of n-butyl, isobutyl, sec-butyl and tert-butyl nitrite are reported. … C–O–N double bond O dihedral) of tert-butyl nitrite to lie lower than its cis conformer, a result …
Number of citations: 12 www.sciencedirect.com

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